Doxylamine 4-pyridinyl isomer-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxylamine 4-pyridinyl isomer-d5 is a deuterated form of doxylamine, a first-generation antihistamine commonly used for its sedative and anti-allergic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of doxylamine due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine 4-pyridinyl isomer-d5 typically involves the introduction of deuterium atoms into the molecular structure of doxylamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems to handle deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
Doxylamine 4-pyridinyl isomer-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, non-deuterated doxylamine, and substituted analogs with various functional groups.
Scientific Research Applications
Doxylamine 4-pyridinyl isomer-d5 is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated compound helps in tracing the metabolic pathways and understanding the pharmacokinetics of doxylamine.
Drug Development: It is used in the development of new antihistamines and sedatives by providing insights into the drug’s behavior in the body.
Biological Research: The compound is used to study the interaction of doxylamine with histamine receptors and its effects on the central nervous system.
Industrial Applications: It is used in the production of high-purity doxylamine for pharmaceutical formulations.
Mechanism of Action
Doxylamine 4-pyridinyl isomer-d5 exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition prevents the typical allergic response mediated by histamine. Additionally, the compound has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The deuterated form allows for detailed studies of these interactions and the metabolic fate of the compound in the body.
Comparison with Similar Compounds
Similar Compounds
Doxylamine: The non-deuterated form, commonly used as an over-the-counter antihistamine and sedative.
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A first-generation antihistamine with less sedative effect compared to doxylamine.
Uniqueness
Doxylamine 4-pyridinyl isomer-d5 is unique due to its deuterium labeling, which provides stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
275.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-4-ylethoxy]ethanamine |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,7D,8D |
InChI Key |
YAZZDVZUPDFXKV-UPKDRLQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=NC=C2)OCCN(C)C)[2H])[2H] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.